Levuglandin E2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

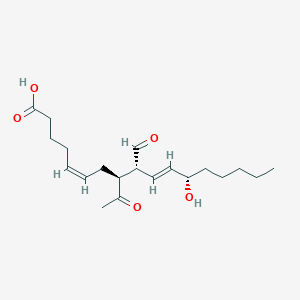

15-Iso-lge2, also known as LGE2, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 15-iso-lge2 is considered to be an eicosanoid lipid molecule. 15-Iso-lge2 is considered to be a practically insoluble (in water) and relatively neutral molecule. 15-Iso-lge2 has been primarily detected in urine. Within the cell, 15-iso-lge2 is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Wissenschaftliche Forschungsanwendungen

Introduction to Levuglandin E2

This compound (LGE2) is a reactive compound derived from the cyclooxygenase pathway, specifically formed through the rearrangement of the prostaglandin endoperoxide PGH2. It belongs to a class of compounds known as levuglandins, which are characterized by their ability to form covalent adducts with proteins and nucleic acids. This property makes LGE2 a significant subject of study in various biomedical applications, particularly concerning its role in inflammation, oxidative stress, and potential therapeutic uses.

Protein Crosslinking

LGE2 is notably effective in inducing intermolecular crosslinking of proteins. Research indicates that LGE2 can cause extensive oligomerization of ovalbumin, demonstrating its potency compared to other metabolites of arachidonic acid. This crosslinking ability is influenced by factors such as pH and concentration, making LGE2 an important tool for studying protein interactions and modifications in biological systems .

Biomarker for Oxidative Damage

The covalent binding of LGE2 to proteins leads to the formation of stable adducts that can serve as biomarkers for oxidative lipid damage. In particular, LGE2-derived pyrroles have been identified as significant products of this reaction. These adducts can accumulate in vivo, especially in long-lived proteins, suggesting their potential use in assessing oxidative stress and related pathologies .

Cancer Research

Recent studies have explored the implications of LGE2 in cancer biology. Its ability to modify proteins may influence cellular signaling pathways involved in cancer progression and metastasis. The detection of LGE2-protein adducts has been proposed as a method for identifying cancerous changes within tissues, providing a novel approach for diagnostics and therapeutic monitoring .

Neurotoxic Effects

LGE2 has been implicated in neurotoxicity through its interaction with amyloid-beta peptides, which are associated with Alzheimer’s disease. The formation of neurotoxic adducts could contribute to the pathophysiology of neurodegenerative disorders, making LGE2 a target for further investigation into therapeutic strategies aimed at mitigating these effects .

Potential Therapeutic Applications

Emerging research suggests that compounds similar to LGE2 could be utilized in treating conditions like Duchenne Muscular Dystrophy by inhibiting specific enzymes involved in prostaglandin synthesis. This highlights the potential for developing pharmacological agents that leverage the biochemical properties of levuglandins .

Case Study 1: Protein Crosslinking Dynamics

A study assessed the kinetics of protein crosslinking induced by LGE2 under varying pH conditions. The results demonstrated that LGE2 is significantly more effective at crosslinking proteins than other arachidonic acid metabolites. This study provides insights into how environmental factors can modulate the reactivity of levuglandins with biological macromolecules .

Case Study 2: Biomarker Development

In a clinical setting, researchers developed an enzyme-linked immunosorbent assay (ELISA) to detect LGE2-derived protein-bound pyrroles in human plasma. The assay showed promise in identifying oxidative stress markers associated with chronic inflammatory diseases, suggesting practical applications for monitoring disease progression and therapeutic efficacy .

Case Study 3: Neurodegenerative Disease Mechanisms

Research investigating the interaction between LGE2 and amyloid-beta revealed that LGE2 forms adducts that may exacerbate neurotoxic effects. This finding underscores the need for further studies into how levuglandins contribute to neurodegenerative processes and their potential as therapeutic targets .

Eigenschaften

CAS-Nummer |

91712-41-3 |

|---|---|

Molekularformel |

C20H32O5 |

Molekulargewicht |

352.5 g/mol |

IUPAC-Name |

(5Z,8R,9R,10E,12S)-8-acetyl-9-formyl-12-hydroxyheptadeca-5,10-dienoic acid |

InChI |

InChI=1S/C20H32O5/c1-3-4-7-10-18(23)14-13-17(15-21)19(16(2)22)11-8-5-6-9-12-20(24)25/h5,8,13-15,17-19,23H,3-4,6-7,9-12H2,1-2H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19-/m0/s1 |

InChI-Schlüssel |

WJWAORNTZNRHBP-QNUMDXCLSA-N |

SMILES |

CCCCCC(C=CC(C=O)C(CC=CCCCC(=O)O)C(=O)C)O |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@@H](C=O)[C@H](C/C=C\CCCC(=O)O)C(=O)C)O |

Kanonische SMILES |

CCCCCC(C=CC(C=O)C(CC=CCCCC(=O)O)C(=O)C)O |

Aussehen |

Solid powder |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levuglandin E2; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.